molecular formula C7H7F2N B1295058 2,6-Difluorobenzylamine CAS No. 69385-30-4

2,6-Difluorobenzylamine

Cat. No.: B1295058
CAS No.: 69385-30-4
M. Wt: 143.13 g/mol
InChI Key: PQCUDKMMPTXMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluorobenzylamine (CAS: 69385-30-4) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂N and a molecular weight of 143.14 g/mol . Its IUPAC name is (2,6-difluorophenyl)methanamine, and it is characterized by two fluorine atoms at the ortho positions of the benzylamine scaffold. This compound is a colorless to faint yellow liquid with a boiling point of 174–177°C, a density of 1.197 g/cm³, and a refractive index of 1.493 . It is sensitive to air and classified as an irritant (H314) .

This compound serves as a critical intermediate in pharmaceuticals, such as kinase inhibitors and modified nucleosides with antiviral activity . Its synthesis often involves catalytic condensation reactions or hydrolysis of phthalimide intermediates .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the antiviral potential of 2,6-difluorobenzylamine derivatives. For instance, a study demonstrated that this compound can enhance the activity of modified purine nucleosides against viral infections. The incorporation of this compound in the synthesis of nucleoside analogs showed promising results in increasing their efficacy against specific viruses .

Neuroprotective Effects

In neuropharmacology, compounds derived from this compound have been investigated for their neuroprotective properties. Research indicates that these derivatives can modulate neurotransmitter systems and exhibit potential benefits in treating neurodegenerative diseases .

Material Science

Host-Guest Chemistry

This compound has been utilized in the development of host-guest supramolecular structures. A study reported the synthesis of crown ether supramolecules involving this compound as a guest cation. These supramolecules demonstrated switchable properties and enhanced phase transition temperatures, indicating their potential applications in advanced materials and sensors .

Nonlinear Optical Properties

The incorporation of this compound into crystalline materials has been shown to affect their nonlinear optical properties. The research revealed that these modifications can lead to significant improvements in second-harmonic generation efficiency, making them suitable for photonic applications .

Organic Synthesis

Synthesis of Fluorinated Compounds

This compound serves as a valuable building block in organic synthesis. It has been employed in various reactions to produce fluorinated compounds with diverse functional groups. For example, it can be used to synthesize fluorinated benzyl alcohols and esters through straightforward reaction pathways .

Reagent in Chemical Reactions

The compound is also utilized as a reagent in several chemical transformations. Its ability to act as a nucleophile allows for the formation of new carbon-nitrogen bonds, which is crucial in synthesizing complex organic molecules .

Case Studies

Study Application Findings
Study on Antiviral ActivityMedicinal ChemistryDemonstrated enhanced efficacy of nucleoside analogs against viruses when combined with this compound .
Host-Guest Supramolecular StructuresMaterial ScienceDeveloped crown ether complexes showing switchable properties and increased phase transition temperatures .
Organic Synthesis of Fluorinated CompoundsOrganic ChemistrySuccessfully synthesized various fluorinated derivatives using this compound as a key intermediate .

Mechanism of Action

The mechanism of action of 2,6-difluorobenzylamine largely depends on its application. In pharmaceuticals, it acts as an intermediate, contributing to the overall mechanism of the final drug product. The presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets, enhancing the efficacy and stability of the final drug .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2,6-difluorobenzylamine with other difluorobenzylamine isomers and related fluorinated benzylamines:

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications References
This compound 69385-30-4 143.14 174–177 1.197 Kinase inhibitors, antiviral agents
2,4-Difluorobenzylamine 72235-52-0 143.14 82–84 (15 mmHg) 1.204 Pharmaceutical intermediates
2,5-Difluorobenzylamine 85118-06-5 143.14 76–78 (15 mmHg) 1.222 Research intermediates
3,5-Difluorobenzylamine 90390-27-5 143.14 N/A N/A Lanthanide complex synthesis
4-Fluorobenzylamine 1407-92-3 125.13 187–189 1.128 Analgesic (flupirtine) intermediate

Key Observations:

Boiling Points : this compound has a significantly higher boiling point than 2,4- and 2,5-isomers due to stronger intermolecular interactions (e.g., dipole-dipole) from symmetrical fluorine placement .

Density : 2,5-Difluorobenzylamine exhibits the highest density, likely due to closer molecular packing .

Symmetry Effects : The 2,6-substitution pattern enhances thermal stability, as seen in its resistance to decomposition under high-temperature synthesis conditions (e.g., 200–230°C) .

Biological Activity

2,6-Difluorobenzylamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C7H7F2NC_7H_7F_2N and features a benzene ring with two fluorine atoms substituted at the 2 and 6 positions, along with an amine functional group. This configuration enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Interaction : The difluorobenzyl group may engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions are crucial for modulating enzyme activity and receptor binding .
  • Enzyme Modulation : Studies have suggested that compounds similar to this compound can act as inhibitors or modulators of specific enzymes, impacting biochemical pathways relevant to disease states .

Antiviral Activity

Research indicates that derivatives of benzylamines, including this compound, exhibit antiviral properties. A study on modified purine nucleosides showed that fluorinated derivatives could significantly enhance antiviral activity against human enterovirus 71 (EV71) while maintaining lower cytotoxicity levels .

Neuroprotective Effects

In studies focused on neurological disorders, compounds similar to this compound have shown potential neuroprotective effects. For instance, they may interact with neurotransmitter receptors or inhibit pathways leading to neuronal cell death.

Table 1: Biological Activity Overview

Activity Description Reference
AntiviralFluorinated derivatives show enhanced activity against EV71
NeuroprotectivePotential modulation of neurotransmitter receptors
Enzyme InhibitionInteraction with specific enzymes affecting metabolic pathways

Case Study: Antiviral Efficacy Against EV71

In a comparative study assessing various benzyladenosine derivatives, 2,6-difluorobenzyladenosine was evaluated for its selectivity and efficacy against EV71. The results indicated a substantial improvement in selectivity index (SI) compared to non-fluorinated counterparts:

Compound CC50 (μM) EC50 (μM) Selectivity Index (SI)
N6-(2,6-Difluorobenzyl)adenosine>2540.21 ± 0.01>1210
N6-benzyladenosine4.3 ± 1.60.28 ± 0.0515

This study highlights the potential of this compound derivatives in developing antiviral therapies with reduced cytotoxicity .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,6-Difluorobenzylamine?

  • Method 1 : Reaction of this compound precursors with phthalimide in the presence of a base (e.g., KOH), followed by hydrolysis to yield the amine .
  • Method 2 : Nucleophilic substitution using reagents like HATU and DIEA in DMF, followed by purification via flash chromatography (yields ~24–95% depending on substituents) .
  • Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How is this compound characterized in synthetic workflows?

  • Spectroscopy :

  • 1H/13C NMR : Peaks for aromatic protons (δ ~6.6–7.4 ppm) and methylene groups (δ ~3.5–4.5 ppm) .
  • Mass Spectrometry : ESI+ m/z values (e.g., 538.8 [M+1]) and HRMS for structural confirmation .
    • Purity : HPLC with retention time matching standards .

Q. What are its primary applications in medicinal chemistry?

  • Nucleoside Modifications : Used to synthesize N6-(2,6-difluorobenzyl)adenosine derivatives with enhanced antiviral activity .
  • Kinase Inhibitors : Key intermediate in structure-based design of G protein-coupled receptor kinase inhibitors (e.g., compound 13ad) .

Advanced Questions

Q. How can researchers optimize reaction yields when incorporating this compound into complex scaffolds?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, MeCN) improve solubility of fluorinated intermediates .
  • Catalysis : Use of DIEA or DIPEA enhances coupling efficiency in amide bond formation .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane minimizes byproduct contamination .

Q. What challenges arise in analyzing thermal decomposition products of this compound?

  • Decomposition Pathways : At 230°C, thermal degradation generates 2,6-difluorotoluene and other byproducts, detectable via GC-MS .
  • Mitigation : Avoid prolonged high-temperature reactions; use inert atmospheres to suppress oxidative decomposition .

Q. How do structural modifications of this compound impact biological activity?

  • Case Study : In kinase inhibitors, the 2,6-difluoro substitution enhances binding affinity by optimizing steric and electronic interactions with hydrophobic pockets .
  • Data Contradictions : Varied bioactivity in analogs (e.g., 12a vs. 12d) suggests fluorine positioning critically influences target selectivity .

Q. What are the limitations of crystallographic analysis for this compound derivatives?

  • Crystal Packing : Fluorine atoms can disrupt lattice formation, complicating single-crystal X-ray diffraction. SHELX software is often employed for refinement .
  • Alternative Methods : Use NMR-based structural elucidation when crystallization fails .

Properties

IUPAC Name

(2,6-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCUDKMMPTXMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219486
Record name 2,6-Difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69385-30-4
Record name 2,6-Difluorobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69385-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069385304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Difluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-difluorobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIFLUOROBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM5SCB3F4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To an autoclave of 1 l, 150 g of 2,6-difluorobenzonitrile, 150 g of hexane and 7.5 g of Ra—Ni were charged, replacement with hydrogen gas was carried out, and a reaction was carried out at a hydrogen pressure of from 30 to 40 kg/cm2 at a reaction temperature of 130° C. for 2.5 hours. After the completion of the reaction, the reaction mixture was subjected to filtration to separate off the catalyst, and hexane was recovered by distillation, followed by distillation under reduced pressure to obtain 146 g of 2,6-difluorobenzylamine (boiling point: 82° C./25 mmHg).
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluorobenzylamine
Reactant of Route 2
2,6-Difluorobenzylamine
Reactant of Route 3
Reactant of Route 3
2,6-Difluorobenzylamine
Reactant of Route 4
Reactant of Route 4
2,6-Difluorobenzylamine
Reactant of Route 5
Reactant of Route 5
2,6-Difluorobenzylamine
Reactant of Route 6
Reactant of Route 6
2,6-Difluorobenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.